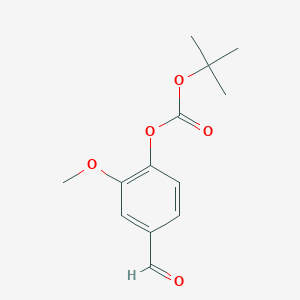

Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Übersicht

Beschreibung

Tert-butyl 4-formyl-2-methoxyphenyl carbonate is a chemical compound that is part of a broader class of organic molecules which include tert-butyl and methoxyphenyl groups. These compounds are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of biologically active compounds, such as omisertinib (AZD9291) . The tert-butyl group is known to impart steric bulk, which can influence the reactivity and stability of the molecule, while the methoxyphenyl group can participate in various chemical interactions due to its aromatic nature and the electron-donating effect of the methoxy substituent.

Synthesis Analysis

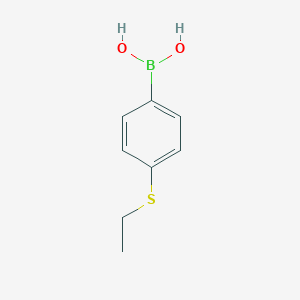

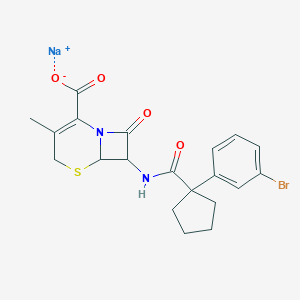

The synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction . For example, compound 1, a related intermediate, was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through a three-step process with an overall yield of 81% . Another related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-formyl-2-methoxyphenyl carbonate is not directly discussed in the provided papers, but related compounds have been characterized using techniques such as single-crystal X-ray diffraction analysis . For instance, the methoxy derivative of tert-butyldiphenylsilanes was characterized by short H...H contacts influenced by pre-orienting C(aryl)-H...O and C(aryl)-H...C(π) hydrogen bonds . The crystal packing of these compounds can be influenced by the functional groups present, as seen in the various derivatives of tert-butyldiphenylsilanes .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and methoxyphenyl groups has been explored in various contexts. For example, the electrochemical oxidation of 4-tert-butylcatechol in methanol leads to methoxylation to form the related methoxyquinone . Additionally, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes can involve tert-butyl groups, with the reactivity depending on the activation of the aryl chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-formyl-2-methoxyphenyl carbonate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the tert-butyl carbonate and 4-methoxyphenyl groups in tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate are arranged on the same side of the pyrrolidinone ring, and the methoxy group is coplanar with the attached benzene ring, which can affect the molecule's physical properties and intermolecular interactions . The crystal and molecular structures of related compounds are often stabilized by hydrogen bonds, which can influence their melting points, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation

- The compound tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has been studied for its molecular structure, where the pyrrolidinone ring exhibits an envelope conformation and the methoxy group is coplanar with the attached benzene ring. This study highlights its potential in molecular structure analysis (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).

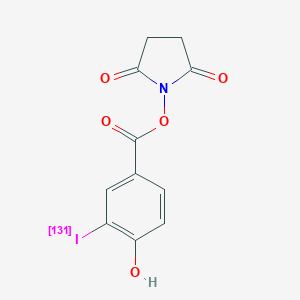

Radiochemistry and Cancer Research

- In cancer research, tert-butyl carbonate derivatives have been explored for imaging with PET. Specifically, the radiosynthesis of [18 F]FACH, a novel radiolabeled monocarboxylate transporter (MCT) inhibitor, used tert-butyl derivatives for non-invasive cancer imaging (Sadeghzadeh et al., 2019).

Chemical Synthesis and Applications

- The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. This compound has been synthesized from piperidin-4-ylmethanol, showing its relevance in drug development (Zhang, Ye, Xu, & Xu, 2018).

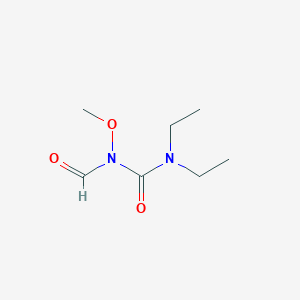

- Tert-butyl aminocarbonate, prepared from hydroxylamine and di-tert-butyl dicarbonate, has been introduced as a novel compound for acylating amines, showing potential in organic synthesis (Harris & Wilson, 1983).

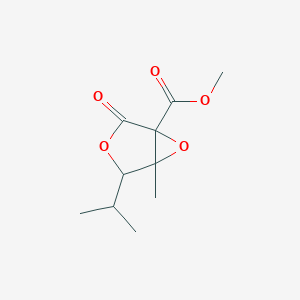

Polymer Science and Environmental Applications

- In polymer science, the compound has applications in producing environmentally benign CO2-based copolymers. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) was produced from tert-butyl 3,4-epoxybutanoate and CO2, showing its role in sustainable material development (Tsai, Wang, & Darensbourg, 2016).

Safety And Hazards

The safety information for Tert-butyl 4-formyl-2-methoxyphenyl carbonate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

tert-butyl (4-formyl-2-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDRZQSXVKLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350844 | |

| Record name | O-T-Boc-Vanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-formyl-2-methoxyphenyl carbonate | |

CAS RN |

145361-91-7 | |

| Record name | O-T-Boc-Vanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

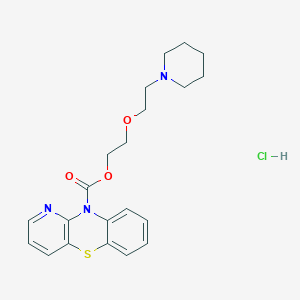

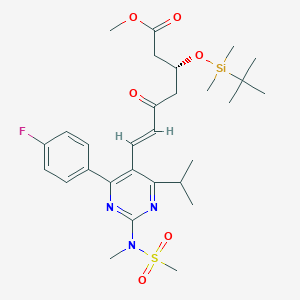

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)